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molecular formula C12H10N2OS B8708529 5-(2-Methyl-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one

5-(2-Methyl-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B8708529
M. Wt: 230.29 g/mol
InChI Key: JFRFROAKFMUGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07399780B2

Procedure details

A suspension of 5-(chloroacetyl)-1,3-dihydro-2H-indol-2-one (1.5 g, 7.15 mmol) and thioacetamide (540 mg, 7.15 mmol) in acetic acid (18 mL) was heated at 80° C. for 3 h. The mixture was cooled to room temperature and the formed precipitate was filtered and washed with ethyl acetate two times and diethyl ether two times and the solid was dried under vacuo to give 1.5 gram (91% yield) of the title compound: 1H NMR (DMSO-d6, 300 MHz) δ 10.49 (s, 1 H), 7.90-7.70 (m, 3 H), 6.85-6.75 (m, 1 H), 3.55 (s, 2 H), 2.70 (s, 3 H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9](=[O:14])[CH2:8]2)=O.[C:15]([NH2:18])(=[S:17])[CH3:16]>C(O)(=O)C>[CH3:16][C:15]1[S:17][CH:2]=[C:3]([C:5]2[CH:6]=[C:7]3[C:11](=[CH:12][CH:13]=2)[NH:10][C:9](=[O:14])[CH2:8]3)[N:18]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClCC(=O)C=1C=C2CC(NC2=CC1)=O
Name
Quantity
540 mg
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the formed precipitate was filtered
WASH
Type
WASH
Details
washed with ethyl acetate two times and diethyl ether two times
CUSTOM
Type
CUSTOM
Details
the solid was dried under vacuo

Outcomes

Product
Name
Type
product
Smiles
CC=1SC=C(N1)C=1C=C2CC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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